as-Triazine, 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-
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Overview
Description
as-Triazine, 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a chemical compound that belongs to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a methoxy group and a trifluoromethyl group attached to the triazine ring, making it a unique and valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-amine with cyanogen chloride in the presence of a base to form the triazine ring . The reaction conditions often include temperatures ranging from 0°C to 50°C and the use of solvents such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
as-Triazine, 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, as-Triazine, 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is used as a probe to study enzyme interactions and protein-ligand binding. Its trifluoromethyl group enhances its binding affinity and selectivity towards specific biological targets .
Medicine
In medicine, as-Triazine, 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)- is investigated for its potential therapeutic properties. It has shown promise in the development of new drugs for treating various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of as-Triazine, 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity by forming strong interactions with hydrophobic pockets in the target molecules. This interaction can lead to the inhibition or activation of the target, resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylacetic acid: Similar in structure but lacks the triazine ring.
3-Methoxy-5-(trifluoromethyl)aniline: Contains a similar trifluoromethyl group but differs in the core structure.
1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine: Contains a piperazine ring instead of a triazine ring
Uniqueness
as-Triazine, 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)- is unique due to the combination of the triazine ring, methoxy group, and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
69466-54-2 |
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Molecular Formula |
C11H8F3N3O |
Molecular Weight |
255.20 g/mol |
IUPAC Name |
3-methoxy-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazine |
InChI |
InChI=1S/C11H8F3N3O/c1-18-10-16-9(6-15-17-10)7-3-2-4-8(5-7)11(12,13)14/h2-6H,1H3 |
InChI Key |
ANYPJWFRQWECTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CN=N1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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